1-(4-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
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Overview
Description
1-(4-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole is a chemical compound with the following properties:
Molecular Formula: CHNOF
Molecular Weight: 358.36 g/mol
CAS Number: 618070-46-5
This compound belongs to the benzimidazole class and contains both a benzimidazole ring and a fluorobenzyl group. Its synthesis involves the combination of a benzimidazole core with a methoxyphenoxy methyl group. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
The synthetic route for 1-(4-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole typically involves the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde . The reaction conditions and industrial production methods may vary, but this fundamental step forms the core structure of the compound.
Chemical Reactions Analysis
Types of Reactions::
Nucleophilic Addition: The initial step in the synthesis involves the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde.
Substitution Reactions: The compound may undergo substitution reactions at various positions on the benzimidazole ring or the fluorobenzyl group.
Oxidation/Reduction: Depending on the functional groups present, oxidation or reduction reactions may occur.
- 4-Fluorobenzaldehyde
- 4-Methoxyphenol
- Base (e.g., NaOH)
- Solvents (e.g., DMF, DMSO)
Major Products:: The major product is 1-(4-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole itself.
Scientific Research Applications
- Medicinal Chemistry : Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.
- Biological Studies : Investigating its effects on cellular processes, receptors, and enzymes.
- Materials Science : Possible applications in materials, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While 1-(4-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole is unique, we can compare it to other benzimidazole derivatives, such as AKB48 N-(4-fluorobenzyl) analog and 4-(3-fluorobenzyl)morpholine . These comparisons highlight its distinct features.
Properties
Molecular Formula |
C22H19FN2O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole |
InChI |
InChI=1S/C22H19FN2O2/c1-26-18-10-12-19(13-11-18)27-15-22-24-20-4-2-3-5-21(20)25(22)14-16-6-8-17(23)9-7-16/h2-13H,14-15H2,1H3 |
InChI Key |
XLCBKUKAXKIVAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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